molecular formula C23H21N3O3S2 B11147658 5-{(Z)-1-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

5-{(Z)-1-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11147658
M. Wt: 451.6 g/mol
InChI Key: PIQKWJGWAOGIRH-PDGQHHTCSA-N
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Description

The compound 5-{(Z)-1-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrido[1,2-a]pyrimidine core, a thiazolone ring, and a dimethylphenoxy group, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the dimethylphenoxy group, and the construction of the thiazolone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and pyrimidine moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

5-{(Z)-1-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s unique structure could make it a candidate for developing new therapeutic agents.

    Industry: It may find applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{(Z)-1-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: stands out due to its unique combination of structural features, including the pyrido[1,2-a]pyrimidine core and the thiazolone ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2,4-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O3S2/c1-13(2)26-22(28)18(31-23(26)30)12-16-20(29-17-9-8-14(3)11-15(17)4)24-19-7-5-6-10-25(19)21(16)27/h5-13H,1-4H3/b18-12-

InChI Key

PIQKWJGWAOGIRH-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C(C)C)C

Origin of Product

United States

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